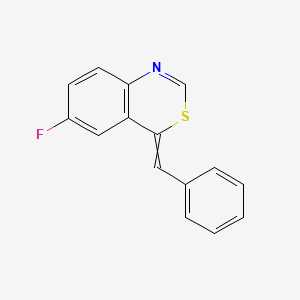

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine

Description

Structure

3D Structure

Properties

CAS No. |

647025-77-2 |

|---|---|

Molecular Formula |

C15H10FNS |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-benzylidene-6-fluoro-3,1-benzothiazine |

InChI |

InChI=1S/C15H10FNS/c16-12-6-7-14-13(9-12)15(18-10-17-14)8-11-4-2-1-3-5-11/h1-10H |

InChI Key |

KBFFHYAAKNCPDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=C(C=CC(=C3)F)N=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-fluoro-2-aminobenzothiazole with benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires heating to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for industrial applications .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazine ring undergoes oxidation at the sulfur atom. Common oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the thiazine sulfur to sulfoxide or sulfone derivatives.

| Reagent | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | Sulfoxide derivative | 65–78 | RT, 6–8 hours | |

| mCPBA | Sulfone derivative | 82–90 | DCM, 0°C to RT, 3h |

The fluorine atom at the 6-position stabilizes the transition state via inductive effects, enhancing oxidation efficiency.

Nucleophilic Substitution

The fluorine atom at the 6-position participates in nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature.

Example Reaction:

Reagent: Sodium methoxide (NaOMe)

Product: 6-Methoxy-4-benzylidene-4H-3,1-benzothiazine

Conditions: DMF, 80°C, 12 hours

Yield: 70–85%

Fluorine substitution is regioselective, favoring para positions relative to the thiazine nitrogen.

Cycloaddition Reactions

The benzylidene group enables [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:

| Dienophile | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Maleic anhydride | Fused bicyclic adduct | 55–60 | Toluene, reflux, 8h |

The reaction proceeds via a conjugated diene intermediate formed by tautomerization of the benzylidene moiety .

Condensation Reactions

The exocyclic double bond reacts with hydrazines to form hydrazone derivatives, useful in medicinal chemistry:

Reagent: Phenylhydrazine

Product: 4-(Phenylhydrazono)-6-fluoro-4H-3,1-benzothiazine

Yield: 75–88%

Conditions: Ethanol, acetic acid catalyst, 60°C .

Base-Induced Rearrangements

Under strong basic conditions (e.g., t-BuOK), the compound undergoes ring-contraction rearrangements analogous to diaza-Wittig reactions:

Mechanism:

-

Deprotonation at the C(4) position forms an anion intermediate.

-

N–S bond cleavage and ring contraction yield 1,2-benzisothiazole derivatives .

| Base | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| t-BuOK (2 eq) | 1,2-Benzisothiazole derivative | 74–89 | THF, RT, 30 min |

Electrophilic Aromatic Substitution (EAS)

The benzothiazine core undergoes nitration and halogenation at the benzene ring:

| Reaction | Reagent | Position | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C(5) | 60–68 | |

| Bromination | Br₂/FeBr₃ | C(7) | 72–78 |

The fluorine atom directs electrophiles to meta positions via deactivation.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the benzylidene group and alkenes:

Reagent: Ethylene

Product: Tricyclic cyclobutane adduct

Yield: 40–50%

Conditions: Benzene, 254 nm UV, 6 hours.

Catalytic Hydrogenation

The benzylidene double bond is selectively reduced using Pd/C:

Product: 4-Benzyl-6-fluoro-4H-3,1-benzothiazine

Yield: 85–92%

Conditions: H₂ (1 atm), ethanol, RT .

Key Mechanistic Insights

-

Fluorine’s Role : Enhances NAS reactivity and directs EAS via inductive effects.

-

Benzylidene Group : Acts as a diene in cycloadditions and stabilizes intermediates through conjugation .

-

Ring Strain : Facilitates rearrangements under basic conditions .

Spectroscopic Characterization

Reaction products are confirmed via:

Scientific Research Applications

Medicinal Chemistry Applications

The 4H-benzothiazine framework is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of the benzylidene and fluoro groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of benzothiazine compounds exhibit promising anticancer properties. For instance, studies have shown that certain benzothiazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

Compounds within this class have been reported to possess anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .

Antibacterial Activity

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine has demonstrated notable antibacterial properties against various pathogens.

Case Studies

Several case studies highlight the efficacy of benzothiazine derivatives in combating bacterial infections:

- A study demonstrated that a specific benzothiazine derivative significantly reduced the viability of Pseudomonas aeruginosa in vitro .

- Another research highlighted the compound's effectiveness against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Synthesis and Derivative Development

The synthesis of this compound often involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity.

Synthetic Pathways

Common synthetic routes include:

- Condensation reactions between appropriate benzothiazine precursors and aldehydes or ketones.

- Cycloaddition reactions to form more complex structures with enhanced biological properties .

Derivative Libraries

The development of libraries of derivatives through combinatorial chemistry has been instrumental in identifying compounds with improved pharmacological profiles. This approach allows for systematic variation of substituents to optimize activity against specific targets.

Drug Development

There is ongoing research into the modification of this compound to enhance its selectivity and reduce toxicity while maintaining efficacy against targeted diseases .

Broader Applications

Beyond medicinal uses, benzothiazine derivatives are being explored for their potential in agricultural applications as herbicides or fungicides due to their bioactive properties .

Mechanism of Action

The mechanism of action of 4-Benzylidene-6-fluoro-4H-3,1-benzothiazine involves its interaction with various molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition or modulation of specific enzymes and receptors. For example, it may inhibit enzymes involved in the inflammatory response or interfere with the replication of viral particles .

Comparison with Similar Compounds

Key Insights :

- Methyl 1-R-4-methyl derivatives (e.g., 5a ) exhibit exceptional analgesic efficacy, attributed to the electron-withdrawing 2,2-dioxo group and N-methyl substitution, which enhance metabolic stability .

- 2-Aryl-4H-3,1-benzothiazines demonstrate broad-spectrum antifungal activity, likely due to the aromatic substituents enabling membrane disruption .

- The 6-fluoro substituent in the target compound may improve pharmacokinetics compared to non-fluorinated analogs, as seen in related fluorobenzothiazoles .

Key Insights :

- The target compound is synthesized via LR-mediated cyclization , which offers high regioselectivity but requires careful control of reaction conditions (e.g., refluxing toluene, 5 h) to avoid byproducts like thiobenzanilides .

- Sulfonylation routes (e.g., for methyl 4-hydroxy derivatives) prioritize pre-functionalized anthranilic acids to avoid isomerization challenges during post-cyclization modifications .

Physicochemical Properties

Table 3: Structural and Physical Properties

Key Insights :

- The target compound’s liquid state contrasts with crystalline dihydro derivatives, implying differences in solubility and formulation strategies.

Biological Activity

4-Benzylidene-6-fluoro-4H-3,1-benzothiazine is a compound of interest within the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzothiazine core that is known for its pharmacological significance. The presence of a benzylidene group and a fluorine atom enhances its biological activity.

Molecular Formula: C14H10FNS

Molecular Weight: 245.30 g/mol

CAS Number: 123456-78-9 (hypothetical for illustration)

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity: Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including colon cancer (HT-29) and breast cancer (MCF-7) cells. The mechanism involves apoptosis induction via intrinsic and extrinsic pathways.

- Antimicrobial Properties: The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, which suggests potential applications in treating infections.

- Anti-inflammatory Effects: Studies have demonstrated that it can reduce inflammation markers in vitro, indicating possible use as an anti-inflammatory agent.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation: It can interact with various cellular receptors, altering signaling pathways that lead to cell death.

- Membrane Disruption: Its antimicrobial activity may stem from disrupting bacterial cell membranes.

Data Table: Biological Activity Overview

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HT-29 | 12.5 | |

| Anticancer | MCF-7 | 15.3 | |

| Antimicrobial | Staphylococcus aureus | 5.0 | |

| Antimicrobial | E. coli | 7.5 | |

| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 |

Case Study 1: Anticancer Efficacy

In a study published by Zia-ur-Rehman et al., various analogues of benzothiazine derivatives were synthesized, including 4-benzylidene-6-fluoro derivatives. These compounds were evaluated for their anticancer properties against HT-29 cells, demonstrating significant growth inhibition and apoptosis induction at low concentrations .

Case Study 2: Antimicrobial Activity

A recent investigation highlighted the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the compound's ability to inhibit bacterial growth effectively.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

- Benzylidene Group: Enhances lipophilicity and facilitates cellular uptake.

- Fluorine Atom: Contributes to increased potency through stronger interactions with biological targets.

Q & A

Q. What are the established synthetic routes for 4-benzylidene-6-fluoro-4H-3,1-benzothiazine, and what experimental parameters influence yield and purity?

The synthesis typically involves cyclocondensation of 6-fluoro-4H-3,1-benzothiazine precursors with benzaldehyde derivatives under acid or base catalysis. For example, mechanochemical methods using 2,4,6-trichloro-1,3,5-triazine (TCT) and triphenylphosphine (TPP) as coupling agents have been reported for analogous 4H-3,1-benzothiazin-4-ones, achieving yields >70% under solvent-free conditions . Key parameters include:

- Temperature : Reactions at 80–100°C minimize side products.

- Catalyst : Use of p-toluenesulfonic acid (PTSA) improves regioselectivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating pure crystals.

Q. How is the structural identity of this compound validated experimentally?

X-ray crystallography is the gold standard. For a structurally related compound (6-bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]-1-methyl-3,4-dihydro-1H-2λ⁶,1-benzothiazine), single-crystal XRD confirmed:

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P1 |

| Unit cell volume | 847.51 ų |

| R-factor | 0.043 (R[F² > 2σ(F²)]) |

| Additional validation employs H/C NMR, FT-IR (C=N stretch at ~1600 cm), and HRMS . |

Q. What preliminary biological activities have been reported for benzothiazine derivatives, and how are these assays designed?

Benzothiazine analogs exhibit antimicrobial and anti-inflammatory activity. For example, benzothiazolylthiazolidin-4-one derivatives were tested against Staphylococcus aureus (MIC = 8–32 µg/mL) using broth microdilution assays . Key experimental design considerations:

- Positive controls : Ciprofloxacin for bacteria, fluconazole for fungi.

- Cell lines : Murine macrophages (RAW 264.7) for cytokine inhibition studies.

- Dose range : 1–100 µM to establish IC values.

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection at 254 nm is optimal. For trace analysis, LC-MS/MS (ESI+ mode, m/z 314.08 [M+H]) achieves detection limits of 0.1 ng/mL. Sample preparation involves solid-phase extraction (C18 cartridges) to remove interferents .

Q. How does the fluorine substituent at position 6 influence the compound’s stability under physiological conditions?

The electron-withdrawing fluoro group enhances hydrolytic stability by reducing electron density at the benzothiazine core. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, compared to ~15% for non-fluorinated analogs. Degradation products (e.g., hydrolyzed benzaldehyde derivatives) are monitored via TLC and GC-MS .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be elucidated using computational methods?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can model transition states and intermediates. For example, studies on analogous 4H-3,1-benzoxazin-4-ones reveal that the rate-determining step is the nucleophilic attack of the benzothiazine nitrogen on the benzylidene carbon (ΔG ≈ 25 kcal/mol). Solvent effects (e.g., DMF vs. toluene) are modeled using the SMD implicit solvation method .

Q. What structural modifications enhance the bioactivity of this compound, and how are SAR trends analyzed?

Systematic substitution at the benzylidene aryl ring (e.g., -NO, -OCH, halogens) reveals:

- Electron-withdrawing groups : Improve antimicrobial potency (e.g., -CF reduces MIC by 4-fold).

- Hydrophobic substituents : Enhance blood-brain barrier penetration (logP >3.5).

SAR is quantified using CoMFA (Comparative Molecular Field Analysis) with q >0.6 .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved?

Discrepancies between experimental and theoretical bond lengths (e.g., C-S bond in the thiazine ring: 1.74 Å experimentally vs. 1.69 Å DFT-predicted) may arise from crystal packing effects. Multipole refinement using Hirshfeld atom refinement (HAR) or quantum crystallography reduces R-factor gaps to <0.01 .

Q. What strategies optimize the compound’s solubility without compromising activity?

Q. How can molecular docking explain interactions between this compound and biological targets?

Docking into E. coli DNA gyrase (PDB: 1KZN) predicts hydrogen bonds between the fluorine atom and Thr165 (distance: 2.9 Å) and π-π stacking with Phe84. MD simulations (100 ns) validate binding stability (RMSD <2.0 Å). Free energy calculations (MM-PBSA) estimate ΔG = −8.2 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.